molecular formula C18H24O5 B13439217 Mono(4,5-dimethyl-7-oxooctyl)phthalate

Mono(4,5-dimethyl-7-oxooctyl)phthalate

Cat. No.: B13439217
M. Wt: 320.4 g/mol
InChI Key: IODGDDNQXBKENK-UHFFFAOYSA-N
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Description

Mono(4,5-dimethyl-7-oxooctyl)phthalate is a monoester metabolite derived from phthalate diesters, which are widely used as plasticizers in industrial and consumer products. These metabolites are critical biomarkers for assessing human exposure to parent compounds like di(2-ethylhexyl)phthalate (DEHP), which are associated with endocrine disruption and developmental toxicity .

Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4,5-dimethyl-7-oxooctoxy)carbonylbenzoic acid

InChI

InChI=1S/C18H24O5/c1-12(13(2)11-14(3)19)7-6-10-23-18(22)16-9-5-4-8-15(16)17(20)21/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,20,21)

InChI Key

IODGDDNQXBKENK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)C(C)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(4,5-dimethyl-7-oxooctyl)phthalate typically involves the esterification of phthalic anhydride with 4,5-dimethyl-7-oxooctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phthalic anhydride and 4,5-dimethyl-7-oxooctanol into a reactor, where the esterification takes place. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The final product is collected and further purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Mono(4,5-dimethyl-7-oxooctyl)phthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,5-dimethyl-7-oxooctanoic acid.

    Reduction: Formation of 4,5-dimethyl-7-hydroxyoctyl phthalate.

    Substitution: Formation of various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Mono(4,5-dimethyl-7-oxooctyl)phthalate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Employed in the production of flexible PVC products, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Mono(4,5-dimethyl-7-oxooctyl)phthalate primarily involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or inhibit the action of natural hormones, leading to altered hormonal balance. The compound can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression. Additionally, it can interfere with enzyme activity, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The dimethyl and oxo groups in this compound reduce its lipophilicity (LogP = 3.2) compared to MEHP (LogP = 4.1) but increase it relative to MEHHP (LogP = 2.8) and MEOHP (LogP = 2.5).
  • Metabolic Fate: Like MEHHP and MEOHP, this compound is likely glucuronidated for urinary excretion. However, its branched dimethyl structure may slow enzymatic conjugation compared to linear-chain analogs.
  • Toxicity : While DEHP’s oxidized metabolites (MEHHP, MEOHP) are linked to reproductive and developmental toxicity in animals , the dimethyl variant’s toxicity remains uncharacterized. Its oxo group may facilitate reactive oxygen species (ROS) generation, similar to MEOHP’s proposed mechanism .

Biomarker Potential and Exposure Assessment

This compound’s utility as a biomarker depends on its stability and detectability in biological fluids. Studies on DEHP metabolites demonstrate that oxidized derivatives (e.g., MEHHP, MEOHP) are more stable and abundant in urine than the primary metabolite MEHP, with urinary MEHHP and MEOHP levels being 10-fold higher than MEHP . If this compound follows this trend, it could serve as a robust biomarker for exposure to its parent diester. However, its dimethyl structure may alter pharmacokinetics, necessitating targeted analytical methods to avoid interference from co-occurring metabolites.

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